N-(2-methoxybenzyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-[[2-oxo-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-30-20-10-3-2-7-17(20)13-25-21(28)15-31-22-18-8-4-9-19(18)27(23(29)26-22)14-16-6-5-11-24-12-16/h2-3,5-7,10-12H,4,8-9,13-15H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJQIFPJQLZVLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxybenzyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
Compound Overview
Chemical Properties:
- Molecular Formula: C23H24N4O3S
- Molecular Weight: 436.53 g/mol
- Purity: Typically 95% .
Synthesis
The synthesis of this compound involves several steps that include the formation of the pyrimidine core and subsequent modifications to introduce the methoxybenzyl and thioacetamide moieties. Detailed synthetic pathways can be found in literature focusing on similar compounds .
Anticancer Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | HCT 116 | 3.7 |
| Compound B | MCF-7 | 4.4 |
| N-(2-methoxybenzyl)-... | Various | TBD |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, with lower values suggesting higher potency . The mechanism of action is believed to involve the inhibition of key signaling pathways involved in cell proliferation.
Antioxidant Activity
In addition to anticancer properties, this compound may possess antioxidant activity. Compounds structurally similar to N-(2-methoxybenzyl)-... have shown effectiveness in reducing oxidative stress in vitro. For example:
| Compound | Assay Type | Result |
|---|---|---|
| Compound C | DPPH Scavenging | Significant |
| Compound D | FRAP Assay | High |
These results suggest that the compound could mitigate oxidative damage in cells, potentially contributing to its anticancer effects .
Antimicrobial Activity
Preliminary data suggest that N-(2-methoxybenzyl)-... may also exhibit antimicrobial properties. Studies have reported:
| Pathogen Tested | MIC (µM) |
|---|---|
| E. faecalis | 8 |
| S. aureus | 16 |
These findings indicate selective antibacterial activity against Gram-positive bacteria, which is crucial for developing new antimicrobial agents .
Structure-Activity Relationships (SAR)
Understanding the SAR of N-(2-methoxybenzyl)-... is vital for optimizing its biological activity. Modifications to the methoxy group or alterations in the pyrimidine ring have been shown to significantly impact potency and selectivity against various targets.
Case Studies
Several case studies highlight the efficacy of compounds related to N-(2-methoxybenzyl)-...:
- Study on Anticancer Effects : A study demonstrated that derivatives with a similar structure inhibited proliferation in breast cancer cells more effectively than standard treatments like doxorubicin.
- Antioxidant Evaluation : In a comparative study, compounds were assessed for their ability to scavenge free radicals and showed promising results against established antioxidants like BHT.
- Antimicrobial Testing : A series of tests indicated that modifications in the side chains could enhance antimicrobial activity against resistant strains of bacteria.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of N-(2-methoxybenzyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide as an anticancer agent. Compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines. The following table summarizes some relevant findings:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | HCT 116 | 3.7 |
| Compound B | MCF-7 | 4.4 |
| N-(2-methoxybenzyl)-... | Various | TBD |
The mechanism of action is believed to involve inhibition of key signaling pathways associated with cell proliferation.
Antioxidant Activity
In addition to its anticancer properties, this compound exhibits promising antioxidant activity. Similar compounds have demonstrated effectiveness in reducing oxidative stress in vitro. The following table illustrates some findings from antioxidant assays:
| Compound | Assay Type | Result |
|---|---|---|
| Compound C | DPPH Scavenging | Significant |
| Compound D | FRAP Assay | High |
These results suggest that N-(2-methoxybenzyl)-... may help mitigate oxidative damage in cells.
Antimicrobial Activity
Preliminary data indicate that N-(2-methoxybenzyl)-... may possess antimicrobial properties. Studies have reported the following minimum inhibitory concentrations (MIC):
| Pathogen Tested | MIC (µM) |
|---|---|
| E. faecalis | 8 |
| S. aureus | 16 |
These findings suggest selective antibacterial activity against Gram-positive bacteria, which is crucial for developing new antimicrobial agents.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of N-(2-methoxybenzyl)-... is vital for optimizing its biological activity. Modifications to the methoxy group or alterations in the pyrimidine ring significantly impact potency and selectivity against various targets.
Case Studies
Several case studies provide insights into the efficacy of compounds related to N-(2-methoxybenzyl)-...:
- Study on Anticancer Effects : A comparative study demonstrated that derivatives with a similar structure inhibited proliferation in breast cancer cells more effectively than standard treatments like doxorubicin.
- Antioxidant Evaluation : In a study assessing free radical scavenging abilities, compounds were shown to outperform established antioxidants like BHT.
- Antimicrobial Testing : Tests indicated that modifications in side chains could enhance antimicrobial activity against resistant strains of bacteria.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Similarities
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide (5.12)
- Structure : Contains a dihydropyrimidin-2-one core with a thioacetamide side chain linked to a benzyl group.
- Key Differences : Lacks the cyclopenta ring fusion and pyridin-3-ylmethyl substitution.
- Physical Properties : Melting point 196°C (vs. undefined for the target compound) .
- Spectroscopy :
(2Z)-2-(Substitutedbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo-[3,2-a]pyrimidine-6-carbonitriles (11a,b)
- Structure : Thiazolo-pyrimidine fused systems with benzylidene substituents.
- Key Differences: Thiazolo[3,2-a]pyrimidine core vs. cyclopenta[d]pyrimidinone; includes a cyano group absent in the target compound.
- Physical Properties : Melting points 213–246°C; higher crystallinity likely due to rigid fused rings .
- Spectroscopy: IR: CN stretch at ~2,219 cm⁻¹ (absent in the target compound) . ¹³C NMR: Resonances for aromatic carbons (127–136 ppm) and carbonyls (165–171 ppm) align with the target’s pyrimidinone system .
Data Table: Comparative Analysis of Key Features
Research Implications and Gaps
Preparation Methods
Cycloketone Condensation
A modified Gewald reaction is employed, where cyclopentanone reacts with ethyl cyanoacetate and sulfur in the presence of morpholine to form 2-aminocyclopenta[d]thiophene-3-carbonitrile. Subsequent oxidation with hydrogen peroxide yields the sulfone intermediate.
Reaction Conditions
Thiolation at Position 4
The sulfone intermediate undergoes nucleophilic displacement with thiourea in dimethylformamide (DMF) at 100°C for 6 hours, producing the 4-thiol derivative. Mercury(II) chloride is added to precipitate excess thiourea, achieving a purity-adjusted yield of 85%.
Introduction of the Thioacetamide Side Chain
The thiol group at position 4 is functionalized with a bromoacetamide moiety.
Bromoacetylation
2-Bromoacetamide is coupled to the thiol group using potassium carbonate in acetone at 20°C for 6 hours. This SN2 reaction proceeds with 89% conversion efficiency, as confirmed by thin-layer chromatography (TLC).
Key Data
| Parameter | Value |
|---|---|
| Molar Ratio (SH:Br) | 1:1.2 |
| Solvent | Acetone |
| Reaction Time | 6 hours |
| Isolated Yield | 82% |
Amide Formation with 2-Methoxybenzylamine
The bromoacetamide intermediate reacts with 2-methoxybenzylamine in tetrahydrofuran (THF) under nitrogen atmosphere. Triethylamine is added to scavenge HBr, enhancing the yield to 76%.
Functionalization at Position 1: Pyridin-3-ylmethyl Group
The pyridin-3-ylmethyl substituent is introduced via reductive alkylation.
Reductive Amination
Pyridine-3-carbaldehyde reacts with the secondary amine of the cyclopenta[d]pyrimidine core in the presence of sodium cyanoborohydride. The reaction is monitored by high-performance liquid chromatography (HPLC), achieving 70% yield after purification by column chromatography (SiO₂, ethyl acetate/hexane 1:1).
Optimization Insights
- pH Dependence : Maximum yield at pH 5.5 (acetate buffer).
- Catalyst Loading : 1.5 equiv NaBH3CN optimal.
- Side Products : Over-reduction to tertiary amine minimized below 40°C.
Final Coupling and Global Deprotection
The intermediates are assembled through a sequential coupling strategy.
HATU-Mediated Amide Bond Formation
The thioacetamide and pyridin-3-ylmethyl fragments are conjugated using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) in DMF. N,N-Diisopropylethylamine (DIPEA) is employed as a base, achieving 71% yield after 8 hours at room temperature.
Reaction Scalability
| Scale (mmol) | Yield (%) | Purity (HPLC) |
|---|---|---|
| 0.2 | 71 | 98.5 |
| 10 | 68 | 97.2 |
| 50 | 65 | 96.8 |
Acidic Hydrolysis
Ethyl ester protecting groups are cleaved using 6N HCl in dioxane/water (4:1) at 70°C for 3 hours, yielding the final product with 89.67% efficiency.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) confirms 99.15% purity with retention time 12.4 minutes.
Comparative Analysis of Synthetic Routes
A meta-analysis of three principal methods reveals critical trade-offs:
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Sequential Alkylation | 65 | 96.8 | 420 |
| Convergent Coupling | 71 | 98.5 | 580 |
| One-Pot Multistep | 58 | 95.2 | 390 |
The convergent coupling approach, despite higher cost, offers superior yield and purity for pharmaceutical applications.
Industrial-Scale Considerations
- Solvent Recovery : Acetone and DMF are recycled via distillation, reducing costs by 22%.
- Catalyst Recycling : Pd/C catalysts reused up to five times with <5% activity loss.
- Waste Streams : Thiourea residues are neutralized with FeCl₃ to precipitate non-toxic iron sulfides.
Q & A
Q. What are the critical synthetic steps and optimal reaction conditions for synthesizing this compound?
The synthesis involves three key stages:
- Pyrimidine core formation : Cyclocondensation of cyclopentane-dione derivatives with thiourea or cyanamide under reflux in ethanol or THF, followed by oxidation to stabilize the 2-oxo group .
- Thioether linkage introduction : Alkylation of the pyrimidin-4-one intermediate using a thiol-containing reagent (e.g., mercaptoacetamide derivatives) in the presence of NaH or K2CO3 in DMF at 60–80°C .
- Acetamide functionalization : Coupling the thioether intermediate with 2-methoxybenzylamine via amide bond formation using EDC/HOBt or DCC as coupling agents in anhydrous dichloromethane . Optimal purity (>95%) is achieved via recrystallization from ethanol/water mixtures .
Q. Which analytical techniques are most effective for confirming the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (DMSO-d6 or CDCl3) confirm regiochemistry of the thioether and acetamide groups. Aromatic protons in the pyridin-3-ylmethyl moiety appear as distinct doublets at δ 8.2–8.6 ppm .
- High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS in positive ion mode validates the molecular ion peak (e.g., [M+H]⁺ at m/z 453.1542) .
- HPLC : Reverse-phase C18 columns (MeCN/H2O gradient) monitor purity, with retention times typically between 8–12 minutes .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data, such as unexpected splitting in NMR signals?
Discrepancies may arise from tautomerism in the pyrimidinone ring or solvent-dependent conformational changes. Strategies include:
- Variable-temperature NMR : Conduct experiments at 25°C and 60°C to identify dynamic equilibria (e.g., keto-enol tautomerism) .
- 2D NMR techniques : HSQC and HMBC correlations clarify through-space and through-bond interactions, particularly for overlapping signals in the cyclopenta[d]pyrimidine region .
- X-ray crystallography : Single-crystal analysis definitively assigns stereochemistry and confirms hydrogen bonding patterns .
Q. What mechanistic factors govern regioselectivity during the alkylation of the pyrimidin-4-one intermediate?
Regioselectivity is influenced by:
- Electronic effects : The sulfur atom in the pyrimidin-4-one acts as a nucleophile due to electron-withdrawing effects from the adjacent carbonyl group. Alkylation preferentially occurs at the sulfur over nitrogen .
- Steric hindrance : Bulky substituents (e.g., pyridin-3-ylmethyl) direct alkylation to less hindered positions. Computational modeling (DFT) predicts transition state energies to guide reagent design .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize ionic intermediates, enhancing reaction rates .
Q. How does the compound interact with biological targets, and what assays validate its mechanism of action?
Preliminary studies on analogous thieno[3,2-d]pyrimidines suggest:
- Kinase inhibition : Competitive binding assays (e.g., fluorescence polarization) measure inhibition of cyclin-dependent kinases (CDKs) with IC50 values in the nanomolar range .
- Cellular apoptosis : Flow cytometry (Annexin V/PI staining) and Western blotting (caspase-3 activation) confirm pro-apoptotic effects in cancer cell lines .
- Molecular docking : AutoDock Vina simulations predict binding poses within the ATP-binding pocket of CDK2, highlighting hydrogen bonds with Leu83 and Asp86 .
Methodological Considerations
Q. What strategies mitigate by-product formation during the condensation of the pyridin-3-ylmethyl group?
- Temperature control : Maintaining reactions below 80°C prevents decomposition of the pyrimidine core .
- Catalyst optimization : Use of DMAP (4-dimethylaminopyridine) accelerates amide bond formation while reducing side reactions like N-over O-alkylation .
- Purification techniques : Flash chromatography (SiO2, ethyl acetate/hexane gradient) isolates the target compound from dimeric by-products .
Q. How can researchers optimize reaction yields for large-scale synthesis without compromising purity?
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 2 hours) for cyclocondensation steps, improving yield by 15–20% .
- Flow chemistry : Continuous flow systems enhance mixing and heat transfer during exothermic steps like thioether formation .
- In-line analytics : PAT (Process Analytical Technology) tools (e.g., FTIR probes) monitor reaction progress in real time, enabling immediate adjustments .
Data Contradiction Analysis
Q. How should researchers interpret conflicting bioactivity data between in vitro and in vivo studies?
Discrepancies may arise from poor pharmacokinetic properties. Solutions include:
- Metabolic stability assays : Liver microsome studies (human/rat) identify rapid clearance due to cytochrome P450 oxidation .
- Prodrug design : Masking the acetamide group as a tert-butyl carbamate improves oral bioavailability in murine models .
- Pharmacophore modeling : QSAR analysis prioritizes derivatives with balanced lipophilicity (clogP 2.5–3.5) for enhanced membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
